molecular formula C39H54O6 B1631978 Zamanic acid CAS No. 260393-05-3

Zamanic acid

Cat. No. B1631978
CAS RN: 260393-05-3
M. Wt: 618.8 g/mol
InChI Key: KZEFHUMSFIGJBU-BFDBMYDBSA-N
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Description

Zamanic acid is a potent inhibitor of glutathione reductase . It inhibits the growth of Mycobacterium tuberculosis in culture and has also been shown to have anti-inflammatory activity .


Synthesis Analysis

Zamanic acid is a natural plant triterpenoid isolated from the herbs of Plumeria obtusa . It is synthesized as a product of the plant’s metabolic processes .


Molecular Structure Analysis

The molecular weight of Zamanic acid is 618.84 and its formula is C39H54O6 . The SMILES representation of its structure is CC1(C)C@@HCC[C@]2(C)[C@@]3([H])CC=C4[C@]5([H])C@@HC@HC=C6)=O)CCC@@=O)5CCC@4C@@3CC[C@@]12[H] .


Physical And Chemical Properties Analysis

Zamanic acid is a powder with a molecular weight of 618.9 g/mol and a formula of C39H54O6 . It is not classified under physical, health, or environmental hazards .

Safety and Hazards

Zamanic acid is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-1,6a,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O6/c1-24-26(23-45-32(42)14-9-25-7-10-27(40)11-8-25)15-20-39(34(43)44)22-21-37(5)28(33(24)39)12-13-30-36(4)18-17-31(41)35(2,3)29(36)16-19-38(30,37)6/h7-12,14,24,26,29-31,33,40-41H,13,15-23H2,1-6H3,(H,43,44)/b14-9+/t24-,26-,29-,30+,31-,33-,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEFHUMSFIGJBU-BFDBMYDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)C=CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](CC[C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zamanic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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